1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17573470
InChI: InChI=1S/C8H8N2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2,(H,11,12)
SMILES:
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

CAS No.:

Cat. No.: VC17573470

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid -

Specification

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C8H8N2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2,(H,11,12)
Standard InChI Key LFKGJXVZZJLAJJ-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C1N=C(C=C2)C(=O)O

Introduction

Chemical Structure and Tautomerism

The core structure of 1H,2H,3H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused to a pyridine ring at the [3,2-b] positions (Figure 1). The numbering system places the pyrrole nitrogen at position 1, with additional hydrogens at positions 2 and 3, distinguishing it from isomeric forms such as pyrrolo[2,3-b]pyridine . The carboxylic acid group at position 5 introduces polarity and hydrogen-bonding capacity, which are critical for interactions in biological systems.

Tautomeric Considerations:
Unlike pyrazolo[3,4-b]pyridines, which exhibit 1H- and 2H-tautomerism , the 1H,2H,3H-pyrrolo[3,2-b]pyridine system is stabilized by the fixed positions of its hydrogens. Quantum mechanical calculations on related systems suggest that hydrogen bonding and substituent effects further stabilize the canonical structure .

Synthetic Routes and Functionalization

Cyclization Strategies

Synthesis often begins with preformed pyrrole or pyridine precursors. For example, 1H-pyrrolo[2,3-b]pyridine derivatives are synthesized via cyclization of aminopyridines with diketones or via Suzuki-Miyaura cross-coupling reactions . Adapting these methods, 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid could be synthesized through:

  • Knorr-type Cyclization: Reaction of a 5-aminopyridine derivative with a β-ketoester, followed by oxidation and hydrolysis to introduce the carboxylic acid group .

  • Metal-Catalyzed Coupling: Palladium-catalyzed coupling of halogenated pyrrolopyridines with carbon monoxide or cyanide sources, as demonstrated in the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid .

Functional Group Interconversion

The methyl ester of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190317-75-9) serves as a precursor to the carboxylic acid via saponification (Figure 2) . This method, involving treatment with aqueous NaOH or HCl, is widely used to generate carboxylic acids from esters .

Table 1: Key Synthetic Intermediates for Pyrrolopyridine Carboxylic Acids

Compound NameMolecular FormulaKey Reaction StepReference
Methyl 2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylateC9H8N2O3Esterification of carboxylic acid
3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acidC8H5BrN2O2Bromination followed by hydrolysis

Physicochemical Properties

While experimental data for 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid are unavailable, analogs provide predictive insights:

  • Solubility: The carboxylic acid group enhances water solubility compared to ester or amide derivatives. Estimated logP values for similar compounds range from -0.5 to 1.5 .

  • Acidity: The pKa of the carboxylic acid is predicted to be ~4.5–5.0, comparable to benzoic acid derivatives .

  • Thermal Stability: Decomposition likely occurs above 300°C, based on the thermal profiles of related heterocycles .

Biomedical Applications and Research Findings

Enzyme Inhibition

1H-Pyrrolo[2,3-b]pyridine-5-carboxylate esters exhibit inhibitory activity against plasma kallikrein, a serine protease involved in inflammatory diseases such as hereditary angioedema . The carboxylic acid form may serve as a more potent inhibitor due to enhanced binding via ionic interactions.

Kinase and Receptor Targeting

Pyrrolopyridines are investigated as kinase inhibitors (e.g., JAK2, ALK) due to their ability to mimic ATP’s purine motif . Substitution at position 3 with electron-withdrawing groups (e.g., bromine) modulates selectivity, as seen in 3-bromo derivatives .

Table 2: Biomedical Activities of Pyrrolopyridine Derivatives

CompoundTargetIC50 (nM)ApplicationReference
4-[5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]benzoic acidInflammatory pathways365*Anti-inflammatory
Methyl 7-aza-2-oxindole-5-carboxylatePlasma kallikreinNot reportedAngioedema treatment

*Molecular weight reported as m/z [M+H]+ in LC-MS .

Challenges and Future Directions

  • Stereochemical Control: The fusion of pyrrole and pyridine rings introduces planar chirality, complicating enantioselective synthesis. Catalytic asymmetric methods remain underdeveloped .

  • Bioavailability Optimization: While carboxylic acids improve solubility, their membrane permeability is often limited. Prodrug strategies (e.g., ester prodrugs) could enhance pharmacokinetics .

  • Target Validation: Further in vivo studies are needed to elucidate the compound’s specificity for kallikrein versus related proteases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator